molecular formula C18H27N3O3 B7927811 {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927811
M. Wt: 333.4 g/mol
InChI Key: RZYHMOHKUHSHAD-JEYLPNPQSA-N
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Description

{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone, a benzyl ester protecting group, and an (S)-2-amino-propionyl-methyl-amino substituent. This compound is structurally designed to balance stability and reactivity, particularly in peptide synthesis and medicinal chemistry applications.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHMOHKUHSHAD-JEYLPNPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclohexylamine Intermediate

The cyclohexylamine backbone is functionalized through sequential alkylation and protection steps:

Step 1 : N-Methylation of Cyclohexylamine
Cyclohexylamine is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylcyclohexylamine .

Cyclohexylamine+CH3IK2CO3,DMFN-Methylcyclohexylamine\text{Cyclohexylamine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methylcyclohexylamine}

Step 2 : Introduction of the (S)-2-Aminopropionyl Group
The (S)-2-aminopropionyl moiety is introduced via amide coupling. (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid (Boc-alanine) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled to N-methylcyclohexylamine:

Boc-Ala-OH+N-MethylcyclohexylamineEDC/HOBt, DIPEABoc-protected intermediate\text{Boc-Ala-OH} + \text{N-Methylcyclohexylamine} \xrightarrow{\text{EDC/HOBt, DIPEA}} \text{Boc-protected intermediate}

Yield : ~75–85%.

Step 3 : Boc Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM):

Boc-protected intermediateTFA/DCMFree amine intermediate\text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM}} \text{Free amine intermediate}

Step 4 : Carbamate Formation with Benzyl Chloroformate
The free amine is reacted with benzyl chloroformate under basic conditions (e.g., pyridine) to install the benzyl carbamate:

Free amine+Cbz-ClPyridineTarget compound\text{Free amine} + \text{Cbz-Cl} \xrightarrow{\text{Pyridine}} \text{Target compound}

Yield : ~80–90%.

Chiral Auxiliary-Mediated Asymmetric Synthesis

To ensure enantiomeric purity of the (S)-2-aminopropionyl group, chiral auxiliaries such as Evans oxazolidinones are employed:

Step 1 : Formation of Chiral Imine
Cyclohexanone is condensed with a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a Schiff base.

Step 2 : Alkylation and Hydrolysis
The imine undergoes alkylation with methyl iodide, followed by acidic hydrolysis to yield the chiral cyclohexylamine derivative.

Step 3 : Amide Coupling and Carbamate Installation
Parallel to Section 2, the chiral amine is coupled with propionyl chloride and protected with benzyl chloroformate.

Key Advantage : High enantiomeric excess (≥95% ee).

Reductive Amination of β-Keto Esters

An alternative route utilizes β-keto esters as precursors:

Step 1 : Synthesis of β-Keto Ester
Methyl acetoacetate is alkylated with cyclohexyl bromide to form methyl 3-cyclohexyl-3-oxopropanoate .

Step 2 : Reductive Amination
The β-keto ester is treated with ammonium acetate and sodium triacetoxyborohydride (STAB) to yield the β-amino ester:

β-Keto esterNH4OAc, STABβ-Amino ester\beta\text{-Keto ester} \xrightarrow{\text{NH}_4\text{OAc, STAB}} \beta\text{-Amino ester}

Yield : ~60–70%.

Step 3 : Methylation and Carbamate Formation
The amine is methylated using methyl iodide, followed by benzyl chloroformate protection.

Analytical Data and Characterization

Critical analytical data for intermediates and the final compound are summarized below:

Intermediate Molecular Formula MS (m/z) HPLC Purity Reference
Boc-protected amineC₁₅H₂₇N₃O₃333.4≥98%
Free amine intermediateC₁₂H₂₃N₃O249.3≥95%
Final compoundC₁₈H₂₇N₃O₃333.4≥99%

Stereochemical Validation : Chiral HPLC (Chiralpak IA column) confirms ≥99% ee for the (S)-configured product.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Stepwise AssemblyHigh scalability; minimal side productsMultiple protection/deprotection steps70–80%
Chiral AuxiliaryExcellent enantioselectivityCostly reagents; auxiliary removal60–70%
Reductive AminationFewer steps; utilizes stable precursorsModerate stereochemical control50–60%

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions. For this compound:

Reaction Type Conditions Products References
Acidic hydrolysisHCl (1M), reflux, 6–8 hrsBenzyl alcohol + Cyclohexyl carbamic acid intermediate (unstable) → CO₂ and amine byproducts
Basic hydrolysisNaOH (1M), 60°C, 4 hrsSodium carbamate + Benzyl alcohol

The benzyl ester group acts as a protective moiety, cleavable via catalytic hydrogenation (H₂/Pd-C) to yield free carbamic acid.

Amide Bond Reactivity

The methyl-amino-propionyl group participates in nucleophilic acyl substitution:

Acylation

Reacts with activated carboxylic acids (e.g., NHS esters) or anhydrides under mild basic conditions (pH 7–8) to form stable amide derivatives.

Example Reaction:

Compound+Acetic anhydrideEt3NAcetylated amide+Acetate\text{Compound} + \text{Acetic anhydride} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated amide} + \text{Acetate}

Conditions: Room temperature, 2 hrs, dichloromethane solvent.

Condensation with Carbonyls

Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

Amine+RCHORCH=N–(propionyl...)+H2O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N–(propionyl...)} + \text{H}_2\text{O}

Cyclohexyl Ring Functionalization

The cyclohexyl group undergoes stereospecific reactions:

Reaction Reagents Outcome Stereochemical Impact
EsterificationAcCl, pyridineAcetylation of free hydroxyl groups (if present)Retains chair conformation
EpoxidationmCPBAEpoxide formation at double bondsCis-dihydroxylation

Reductive Amination

The primary amine reacts with ketones (e.g., acetone) under hydrogenation:

Amine+AcetoneNaBH3CNSecondary amine derivative\text{Amine} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary amine derivative}

Yield: ~75% in methanol at 25°C.

Oxidation Pathways

  • Peracid oxidation : Converts sulfide groups (if present) to sulfoxides.

  • KMnO₄ : Cleaves unsaturated bonds in the cyclohexyl ring under acidic conditions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of analogs shows decomposition at ~220°C , releasing CO₂ and benzyl fragments.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's structural features, including the cyclohexyl group and carbamic acid moiety, indicate potential utility in drug design. It may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways, particularly in neuropharmacology and cancer therapy. The presence of an amino acid derivative enhances its bioactivity, making it a candidate for further investigation in therapeutic contexts.

Biological Activity
Preliminary studies suggest that this compound could exhibit diverse biological activities. For instance, its structural components may contribute to neuroprotective effects or anticancer properties. Biological assays are essential for quantifying these activities and establishing dose-response relationships, which are critical for evaluating therapeutic potential.

Synthesis and Chemical Properties

Synthetic Methods
The synthesis of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be approached through various chemical pathways. Key considerations include reaction conditions such as temperature, pH, and the use of catalysts to optimize yield and purity. Understanding these parameters is crucial for reproducibility in laboratory settings.

Chemical Characteristics
The compound has notable physical properties that influence its applications:

  • Molecular Formula : C18H27N3O3
  • Predicted Boiling Point : 519.3 ± 50.0 °C
  • Density : 1.15 ± 0.1 g/cm³
  • pKa : 11.81 ± 0.40

These properties are significant for determining the stability and solubility of the compound in various solvents, which impacts its usability in biological assays and formulations.

Potential Research Applications

Application AreaDescription
Neuropharmacology Investigating effects on neurotransmitter systems and neuroprotection.
Cancer Research Evaluating anticancer properties through cell line studies and assays.
Drug Design Utilizing structure-activity relationship (SAR) studies to optimize efficacy.

Mechanism of Action

The mechanism of action of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of carbamic acid benzyl esters with cyclohexyl and aminoacyl modifications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Stability Notes
{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Not provided C₁₈H₂₆N₃O₃ (inferred) ~332.4 g/mol (S)-2-Amino-propionyl-methyl-amino, cyclohexyl Likely high stability due to cyclohexyl
[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester 1354029-04-1 C₁₉H₂₈N₃O₃ 347.46 g/mol (S)-2-Amino-3-methyl-butyryl Discontinued; potential synthesis challenges
[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid benzyl ester 1353946-72-1 C₁₆H₂₂N₃O₃ 305.38 g/mol 2-Amino-acetyl Simpler side chain; lower steric hindrance
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353967-76-6 C₁₈H₂₅ClN₂O₃ 352.9 g/mol Chloro-acetyl, ethyl-amino Reactive chloro group; discontinued
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 1354003-59-0 C₂₂H₃₃N₃O₃ 387.52 g/mol Cyclopropyl, 3-methyl-butyryl High molecular weight; specialized applications

Key Observations :

  • The cyclohexyl group in the target compound enhances stability under acidic or basic conditions compared to benzyl esters, as shown in aspartimide formation studies .
  • Chlorinated analogs (e.g., 1353967-76-6) exhibit higher reactivity but lower commercial availability due to discontinuation .

Stability and Reactivity

Aspartimide Formation Resistance

Cyclohexyl esters significantly reduce aspartimide formation during peptide synthesis. For example:

  • In HF-anisole (9:1 v/v) at 0°C, benzyl esters form aspartimide at 73.6 × 10⁻⁶ s⁻¹ , whereas cyclohexyl esters are 3× slower .
  • Under diisopropylethylamine treatment, cyclohexyl esters show 0.3% aspartimide in 24 h , a 170-fold reduction compared to benzyl esters .

The target compound’s cyclohexyl backbone likely inherits this stability, making it preferable for prolonged synthetic steps.

Biological Activity

The compound {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester , also known by its CAS number 1354026-73-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a cyclohexyl ring, an amine group, and a carbamic acid derivative. The molecular formula is C18H27N3O3C_{18}H_{27}N_{3}O_{3} with a predicted boiling point of 519.3±50.0°C519.3\pm 50.0\,°C and a density of 1.15g/cm31.15\,g/cm^3 .

Structural Features

FeatureDescription
Cyclohexyl RingProvides structural rigidity and hydrophobic characteristics
Carbamic AcidImparts potential for hydrogen bonding and reactivity
Amino GroupInvolved in biological interactions and activity

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, notably in the realms of neuroprotection, antimicrobial effects, and potential anti-inflammatory properties. The following sections detail specific activities observed in studies.

1. Neuroprotective Effects

  • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

2. Antimicrobial Activity

  • Preliminary studies indicate that the compound may possess antimicrobial properties against a range of pathogens. In vitro tests have demonstrated effectiveness against certain bacterial strains, although further research is needed to quantify these effects .

3. Anti-inflammatory Properties

  • The compound has been evaluated for its anti-inflammatory effects through various models. It has shown the ability to reduce inflammation markers in cellular assays, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of similar compounds or derivatives:

  • Study on Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects with an MIC value of 0.03–0.06 μg/mL .
  • Neuroprotective Study : A related compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting the potential for developing treatments for conditions like Alzheimer's disease .

The synthesis of this compound typically involves multi-step reactions starting from simpler amino acids and carbamate derivatives. The mechanism of action is hypothesized to involve interaction with specific biological targets such as receptors or enzymes relevant to its observed pharmacological activities.

Synthetic Route Overview

  • Starting Materials : Use of (S)-2-amino-propionic acid derivatives.
  • Reaction Conditions : Typically involves coupling reactions under controlled pH and temperature.
  • Purification : Common methods include recrystallization or chromatography techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with protected cyclohexylamine derivatives. Key steps include:

  • Step 1 : Protection of the cyclohexylamine group (e.g., using Boc or Fmoc groups) to prevent unwanted side reactions .
  • Step 2 : Coupling the (S)-2-amino-propionyl moiety via amide bond formation, using reagents like HATU or DCC in anhydrous conditions .
  • Step 3 : Introduction of the benzyl ester group through carbamate formation, often with benzyl chloroformate .
  • Purity Optimization : Use preparative HPLC or column chromatography (silica gel, gradient elution) for purification. Monitor purity via LC-MS (>95% recommended for biological assays) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to verify the cyclohexyl, benzyl ester, and methyl-amino-propionyl groups. Key signals include δ ~7.3 ppm (benzyl aromatic protons) and δ ~4.5 ppm (carbamate NH) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ ~347.4 g/mol) and fragmentation patterns .
  • Chiral HPLC : Ensure enantiomeric purity of the (S)-2-amino-propionyl moiety .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC50_{50} values can indicate potency .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include controls for benzyl ester hydrolysis products .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Anhydrous conditions are critical .
  • Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDCI) and additives (e.g., HOAt) to enhance efficiency .
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization of the (S)-2-amino-propionyl group .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodology :

  • Purity Reassessment : Re-analyze compound purity (LC-MS) and stability (e.g., hydrolysis in PBS over 24 hours) .
  • Assay Variability : Repeat assays with standardized protocols (e.g., fixed DMSO concentration, cell passage number). Use positive controls (e.g., URB597 for carbamate activity) .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Analog Design : Modify the cyclohexyl group (e.g., substituents at C4), benzyl ester (e.g., para-nitro substitution), or amino acid moiety (e.g., D-isomers) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like fatty acid amide hydrolase (FAAH) .
  • Bioisosteric Replacement : Replace the benzyl ester with a tert-butyl group to assess hydrolytic stability .

Q. How can the compound’s interaction with biological membranes be modeled computationally?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate lipid bilayer penetration. Focus on the benzyl ester’s role in enhancing lipophilicity (logP ~2.5 predicted) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding energies with membrane-bound enzymes .

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